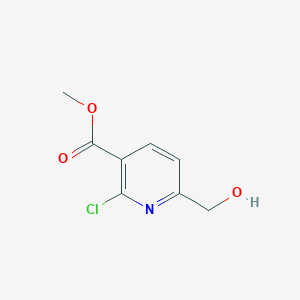

Methyl 2-chloro-6-(hydroxymethyl)nicotinate

Overview

Description

“Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is a chemical compound with diverse applications in scientific research. It is a derivative of methyl nicotinate and offers immense potential in drug discovery, as it exhibits unique properties for developing novel pharmaceutical compounds. Its multifunctional nature makes it an indispensable tool for various scientific investigations.

Molecular Structure Analysis

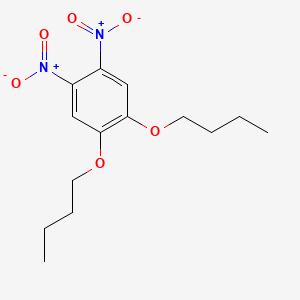

The molecular formula of “Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . Unfortunately, the specific 3D structure details are not available in the retrieved resources.Scientific Research Applications

Retinoprotective Effects

A study focused on the retinoprotective effects of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated its potential in improving retinal microcirculation and resistance to ischemia in a rat model. This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be of interest for pharmacological research aiming at eye health improvement due to its structural similarity (Peresypkina et al., 2020).

Organic Synthesis and Drug Development

In the realm of organic synthesis, research reported on the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the compound's role as an intermediate in the synthesis of novel anti-infective agents. This indicates the importance of chloro-nicotinate derivatives in the synthesis of pharmaceuticals and their potential scalability for industrial applications (Mulder et al., 2013).

Herbicidal Activity

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain weeds, showcasing the agricultural applications of nicotinate derivatives. This research suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be explored for its potential in developing new herbicides (Yu et al., 2021).

Mechanism of Action

Target of Action

Methyl 2-chloro-6-(hydroxymethyl)nicotinate, also known as 2-chloro-6-(hydroxymethyl)-3-Pyridinecarboxylic acid methyl ester, is a chemical compound with diverse applications in scientific research. . This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may have similar targets, potentially involving vasodilation or other vascular-related processes.

Mode of Action

. It’s plausible that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may interact with its targets in a similar manner, leading to changes in blood flow or other vascular dynamics.

Biochemical Pathways

Given the potential vasodilatory effects suggested by the action of Methyl nicotinate , it’s possible that this compound could influence pathways related to vascular tone and blood flow

Result of Action

, it’s possible that this compound could lead to increased local blood flow and potentially influence other vascular dynamics.

properties

IUPAC Name |

methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIRLZISQQAOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)

![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)